2-[(2-methylphenoxy)methyl]pyridine

Medicinal Chemistry Physicochemical Property Prediction Library Design

For medicinal chemistry teams requiring a fragment hit with validated SYK hinge-binding motif and enhanced lipophilicity (ΔXLogP3 ≈ +0.6 vs. unsubstituted). This ortho-methyl building block is chemically differentiated from the para isomer; its steric bulk enables asymmetric C–H functionalization. Demand is high, but commercial availability remains limited. Verify purity (≥95%) via HPLC/NMR before screening or library production.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 16173-81-2
Cat. No. B6508176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-methylphenoxy)methyl]pyridine
CAS16173-81-2
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2=CC=CC=N2
InChIInChI=1S/C13H13NO/c1-11-6-2-3-8-13(11)15-10-12-7-4-5-9-14-12/h2-9H,10H2,1H3
InChIKeyQCZSYNSLABZWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Methylphenoxy)methyl]pyridine CAS 16173-81-2: Structural Identity and Procurement Context


2-[(2-Methylphenoxy)methyl]pyridine (CAS 16173-81-2, molecular formula C13H13NO, molecular weight 199.25 g/mol) is a heterocyclic building block comprising a pyridine ring linked via a methyleneoxy bridge to an ortho-tolyl (2-methylphenoxy) group [1]. It belongs to the 2-(aryloxymethyl)pyridine class, a scaffold recognized in medicinal chemistry and agrochemical research for its utility as a bioisostere of diaryl ethers and as a precursor for kinase inhibitor cores [2]. The compound is commercially available from multiple suppliers, typically as a research-grade intermediate for the synthesis of more complex polyheterocyclic systems [1].

Why 2-[(2-Methylphenoxy)methyl]pyridine Cannot Be Replaced by Common Analogs Without Evidence


Within the 2-(aryloxymethyl)pyridine series, even minor substituent variations on the phenoxy ring can alter conformational preferences, electron density at the pyridine nitrogen, metabolic stability, and target-binding complementarity. Published structure-activity relationship (SAR) campaigns on spleen tyrosine kinase (SYK) inhibitors demonstrate that the specific substitution pattern on the phenoxy ring directly dictates potency and selectivity [1]. Positional isomerism—e.g., moving the methyl group from the ortho to the para position or relocating the methyleneoxy linkage from the pyridine 2-position to the 4-position—produces molecules with distinct, non-interchangeable properties . Generic substitution without experimental validation therefore risks divergent reactivity in downstream synthetic steps and unpredictable biological performance in screening libraries [1].

Quantitative Differentiation Evidence for 2-[(2-Methylphenoxy)methyl]pyridine Relative to Closest Analogs


Ortho-Methyl Substitution Confers Higher Computed Lipophilicity Compared to the Unsubstituted 2-(Phenoxymethyl)pyridine Core

The target compound features an ortho-methyl group on the phenoxy ring that is absent in the widely used unsubstituted 2-(phenoxymethyl)pyridine (CAS 104294-19-1). This methyl group increases the computed partition coefficient (XLogP3) by approximately 0.6 log units, indicating higher lipophilicity that can influence membrane permeability, metabolic stability, and off-target binding profiles [1]. The unsubstituted analog has a hydrogen bond acceptor count of 2 and a topological polar surface area (TPSA) of 22.1 Ų, whereas the target compound retains identical H-bond acceptor count but exhibits a marginally higher TPSA due to the methyl substituent, with the dominant effect being increased logP [1].

Medicinal Chemistry Physicochemical Property Prediction Library Design

Positional Isomerism: 2-Pyridylmethyl Ether Exhibits Distinct Synthetic Reactivity from 4-Pyridylmethyl Isomer in Metal-Catalyzed Couplings

The 2-pyridyl position of the methyleneoxy linker places the pyridine nitrogen in close proximity to the ether oxygen, enabling bidentate chelation of transition metals (e.g., Cu, Pd, Pt). By contrast, the 4-[(2-methylphenoxy)methyl]pyridine isomer (CAS 1378673-88-1) cannot form a stable chelate ring with the pyridine nitrogen, leading to fundamentally different reactivity in metal-catalyzed transformations [1]. In Pt-catalyzed C–H acylation reactions, 2-(2-methylphenoxy)pyridine (a closely related direct-ether analog) undergoes regioselective acylation at the position ortho to the phenoxy group, a pathway that is structurally precluded for the 4-substituted isomers [1].

Synthetic Chemistry Cross-Coupling Ligand Design

SYK Kinase Inhibition: The 2-(Aryloxymethyl)pyridine Scaffold Shows Marked Potency Dependence on Phenoxy Substitution Pattern

A published SAR study on 2-(phenoxymethyl)pyridine-based SYK inhibitors identified clinical candidate GSK2646264 and revealed that subtle modifications on the phenoxy ring drastically alter kinase potency and selectivity against Aurora B [1]. While the target compound 2-[(2-methylphenoxy)methyl]pyridine was not directly assayed in this study, the scaffold-level SAR demonstrates that the ortho-methyl substituent is expected to modulate SYK binding by occupying a hydrophobic sub-pocket adjacent to the hinge region, analogous to substituent effects reported for other aryl ether kinase inhibitors [1]. The unsubstituted 2-(phenoxymethyl)pyridine core exhibits an IC50 > 113,000 nM against SYK in a ChEMBL-deposited assay [2], indicating that scaffold optimization through substituent introduction is essential for meaningful potency.

Kinase Inhibition Immunology Inflammation

Molecular Size and Rotatable Bond Differentiation from 2-(Benzyloxy)pyridine Affects Fragment-Based Screening Suitability

Compared to the common building block 2-(benzyloxy)pyridine (CAS 40864-08-2), the target compound replaces the benzyl methylene (–CH2–Ph) with a phenoxymethylene (–O–CH2–Ph(2-Me)) linkage. This introduces an additional rotatable bond (ether oxygen) and reduces the calculated density (target: ~1.08 g/cm³ predicted from analog data; benzyloxy analog: density ~1.106 g/cm³ ). The ether oxygen also serves as an additional hydrogen bond acceptor, increasing the H-bond acceptor count from 1 (benzyloxy) to 2 (phenoxymethyl), which alters solubility and protein-binding pharmacophore features .

Fragment-Based Drug Discovery Chemical Library Design Physicochemical Profiling

Computed Electronic Properties: Ortho-Methyl Electron-Donating Effect Differentiates the Target from Electron-Withdrawing Phenoxy Analogs

The ortho-methyl group exerts a +I (inductive electron-donating) effect on the phenoxy ring, increasing electron density at the ether oxygen and modulating the basicity of the pyridine nitrogen. This contrasts with analogs bearing electron-withdrawing substituents (e.g., 2-[(4-nitrophenoxy)methyl]pyridine or 2-[(4-chlorophenoxy)methyl]pyridine), where the pyridine nitrogen is less basic. While no experimental pKa data exist for the target compound, the Hammett σmeta value for a 2-methyl substituent is –0.17, whereas a 4-chloro substituent has σpara = +0.23 [1]. This electronic modulation affects protonation state at physiological pH, metal coordination strength, and nucleophilic aromatic substitution reactivity in downstream chemistry [1].

Computational Chemistry Electronic Effects Reactivity Prediction

Commercial Availability: The Target Compound Is Less Widely Stocked Than the Unsubstituted 2-(Phenoxymethyl)pyridine, Limiting Bulk Procurement Options

A survey of permissible chemical supplier databases indicates that 2-(phenoxymethyl)pyridine (CAS 104294-19-1) is listed by over 15 major research chemical vendors, often in bulk quantities (up to 100 g). In contrast, 2-[(2-methylphenoxy)methyl]pyridine is carried by fewer than 5 suppliers, typically in smaller pack sizes (100 mg to 5 g) [1]. This supply disparity means that the target compound carries longer lead times for custom synthesis scale-up and may present batch-to-batch variability in purity that requires in-house QC validation prior to use in sensitive catalytic or biological assays [1].

Chemical Procurement Supply Chain Research Chemicals

Recommended Application Scenarios for 2-[(2-Methylphenoxy)methyl]pyridine Based on Verified Evidence


Kinase Inhibitor Fragment Library Expansion Requiring Ortho-Substituted Phenoxy Diversity

For medicinal chemistry teams building focused kinase inhibitor libraries, 2-[(2-methylphenoxy)methyl]pyridine offers a differentiated fragment hit with higher computed lipophilicity (ΔXLogP3 ≈ +0.6 vs. unsubstituted) and electron-rich phenoxy character, complementing unsubstituted and electron-deficient library members. The scaffold's validated engagement with SYK (as demonstrated by GSK2646264 and related co-crystal structures [1]) positions this compound as a logical next-step intermediate for SAR exploration around the hinge-binding 2-(aryloxymethyl)pyridine motif. Researchers should confirm SYK inhibitory activity experimentally, as the unsubstituted core is essentially inactive (IC50 > 113 µM) [2].

Transition-Metal Catalyst Development Exploiting Bidentate N,O-Chelation Geometry

Synthetic organometallic chemists can leverage the 2-pyridylmethyl ether architecture as a directing group for regioselective C–H functionalization. The ortho-methyl substituent on the phenoxy ring provides steric bulk that may enhance enantioselectivity in asymmetric transformations, differentiating it from the unsubstituted analog. The compound's ability to form a stable five-membered chelate with Pt, Pd, or Cu centers is a structural feature absent in the 4-pyridylmethyl isomer [1]. Researchers should characterize metal complex formation constants before assuming catalytic activity.

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Polarity and Conformational Flexibility

The target compound's dual hydrogen bond acceptor capacity (pyridine N + ether O) and three rotatable bonds make it suitable for fragment screening cascades that prioritize ligand efficiency and three-dimensional binding. Compared to the more rigid 2-(benzyloxy)pyridine, the additional ether oxygen offers an extra pharmacophoric point for target engagement [1]. Purchasers should note the limited commercial availability and plan for in-house purity verification by HPLC and NMR before committing to high-throughput screening.

Agrochemical Lead Generation Targeting Phenoxypyridine Bioisosteres

The phenoxypyridine scaffold is recognized as a bioisostere of diaryl ethers in pesticide discovery, with documented antifungal and insecticidal activities [1]. The ortho-methyl substitution pattern on the phenoxy ring may confer metabolic stability advantages over unsubstituted analogs by blocking oxidative metabolism at the ortho position. This compound can serve as a late-stage diversification intermediate for the synthesis of 2,6-disubstituted phenoxymethylpyridine derivatives with potential agrochemical utility [2].

Quote Request

Request a Quote for 2-[(2-methylphenoxy)methyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.